4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N4. It is a derivative of pyrrolopyrimidine and is known for its applications in various scientific research fields, particularly in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation to yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted pyrrolopyrimidines .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another ATR inhibitor with similar structural features.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Used in the synthesis of PARP inhibitors.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride is unique due to its specific inhibitory activity against ATR kinase, making it a promising candidate for targeted cancer therapy. Its structural features allow for selective binding to the ATR kinase, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6-4-1-8-2-5(4)9-3-10-6;;/h3,8H,1-2H2,(H2,7,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSGAVSODPDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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